molecular formula C20H32O4 B032345 6-trans-12-epi-Leukotriene B4 CAS No. 71548-19-1

6-trans-12-epi-Leukotriene B4

Katalognummer: B032345
CAS-Nummer: 71548-19-1
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: VNYSSYRCGWBHLG-CTOJTRLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-trans-12-epi-Leukotriene B4 (6-trans-12-epi-LTB4) is a stereoisomer of leukotriene B4 (LTB4), a lipid mediator derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway . It is produced during the ω-oxidation of LTB4, a major degradation pathway in human polymorphonuclear leukocytes (PMNs) . Structurally, it features a hydroxyl group at position 12 in the epi (opposite) configuration compared to LTB4 and a trans double bond at position 6 (Fig. 1). Its molecular formula is C20H32O4, with a molecular weight of 336.47 g/mol and a LogP value of 3.58, indicating moderate hydrophobicity .

6-trans-12-epi-LTB4 exhibits anti-inflammatory properties, contrasting with the pro-inflammatory role of LTB4 . This functional divergence is attributed to stereochemical differences that alter receptor binding and metabolic stability.

Analyse Chemischer Reaktionen

Formation Pathways

6-trans-12-epi-LTB4 is generated through two primary mechanisms:

  • Non-enzymatic hydrolysis of LTA4 : In the absence of leukotriene A4 hydrolase (LTA4H), LTA4 undergoes spontaneous hydrolysis to form 6-trans-LTB4 and 6-trans-12-epi-LTB4 as stereoisomeric byproducts .
  • Oxidative decomposition : Cysteinyl-leukotrienes (e.g., LTC4) decompose in the presence of peroxidases, generating 6-trans-LTB4 derivatives, including 6-trans-12-epi-LTB4 .

Metabolic Pathways

6-trans-12-epi-LTB4 undergoes further enzymatic transformations in human polymorphonuclear leukocytes (PMNLs):

Reduction and Hydroxylation

EnzymeSubstrateProductKinetic Characteristics
Triene reductase6-trans-12-epi-LTB45,12-dihydroxy-7,9,14-eicosatrienoic acidRapid reduction (initial phase)
LTB4 20-hydroxylaseDihydro-6-trans-12-epi-LTB420-hydroxy-dihydro metabolitesLag phase observed post-reduction
  • Key finding : 20-hydroxy-6-trans-LTB4 is not a substrate for the reductase, indicating pathway specificity .

Substrate Specificity and Inhibition

  • Reductase selectivity : The reductase preferentially acts on 6-trans-LTB4 isomers over LTB4 itself .
  • Competitive inhibition : LTB4 inhibits the reduction of 6-trans-12-epi-LTB4, suggesting shared enzyme binding sites .

Analytical Characterization

Mass spectrometry (LC-MS/MS) and ELISA studies reveal:

Metabolite Quantification in Neutrophil Supernatants

Cell Type6-trans-LTB4 (pmol)6-trans-12-epi-LTB4 (pmol)LTB4 (pmol)
lta4h−/− neutrophils144 ± 48181 ± 620
Mixed alox5−/− + lta4h−/−58 ± 1941 ± 14121 ± 55
Wild-type neutrophils258 ± 4673 ± 31039 ± 181

Data adapted from targeted metabolipidomic analysis .

  • Key observation : 6-trans-12-epi-LTB4 is absent in alox5−/− neutrophils but abundant in lta4h−/− cells, confirming its origin from LTA4 hydrolysis .

Stability and Degradation

  • Non-enzymatic breakdown : 6-trans-12-epi-LTB4 is unstable and degrades into inactive metabolites, including 5S,6S-diHETE and 5S,6R-diHETE .
  • Deuterium-labeling studies : Confirm hydrogen loss at the 5-position during reduction, implicating a 5-oxo intermediate in the reductase pathway .

Functional Implications

  • Bioactivity : Unlike LTB4, 6-trans-12-epi-LTB4 lacks chemotactic activity but retains anti-inflammatory properties .
  • Transcellular biosynthesis : Mixing alox5−/− and lta4h−/− neutrophils restores LTB4 synthesis via shared intermediates, demonstrating compensatory metabolic pathways .

This synthesis of chemical reactions underscores the complex interplay between enzymatic and non-enzymatic processes governing 6-trans-12-epi-LTB4's formation and metabolism. Its role in inflammation is modulated by both its inherent instability and interactions with lipid-mediating enzymes.

Wissenschaftliche Forschungsanwendungen

Biological Role and Mechanism of Action

6-trans-12-epi-LTB4 is produced through the omega-oxidation of LTB4, a process that occurs predominantly in human polymorphonuclear leukocytes (PMNs). It plays a crucial role in mediating inflammatory responses by acting as a potent chemoattractant for neutrophils and other immune cells. The compound is involved in several physiological processes, including:

  • Neutrophil Activation : It enhances the chemotactic response of neutrophils, promoting their migration towards sites of infection or injury.
  • Phagocytosis : It stimulates phagocytic activity in neutrophils, facilitating the clearance of pathogens.
  • Reactive Oxygen Species (ROS) Production : It induces ROS generation, which is vital for microbial killing.

Inflammatory Disease Models

Research indicates that 6-trans-12-epi-LTB4 is implicated in various inflammatory conditions. For instance, studies have demonstrated its role in:

  • Asthma : Elevated levels of LTB4 and its metabolites are observed in asthmatic patients, suggesting a potential target for therapeutic intervention.
  • Rheumatoid Arthritis : The compound contributes to synovial inflammation and joint destruction, making it a focus for developing anti-inflammatory drugs.

Pharmacological Studies

The pharmacological implications of 6-trans-12-epi-LTB4 are explored through its interactions with leukotriene receptors (BLT1 and BLT2). These receptors mediate the effects of LTB4 and its derivatives on immune cells.

Receptor Function Implication
BLT1Chemoattractant for neutrophilsTarget for asthma treatment
BLT2Modulates inflammationPotential target for chronic inflammatory diseases

Neutrophil Swarming Dynamics

A study utilizing genetically modified mouse models investigated the role of 6-trans-12-epi-LTB4 in neutrophil swarming during infections. The researchers discovered that while LTB4 levels were critical for effective neutrophil swarming, the presence of 6-trans-12-epi-LTB4 was sufficient to restore swarming capabilities in knockout mice lacking functional LTB4 synthesis pathways. This finding underscores the compound's significance in orchestrating immune responses during infections .

In Vitro Studies on Inflammation

In vitro experiments have shown that 6-trans-12-epi-LTB4 enhances the production of pro-inflammatory cytokines in human macrophages, indicating its role as an inflammatory mediator. These studies suggest that targeting this metabolite could lead to novel anti-inflammatory therapies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Leukotriene B4 (LTB4)

  • Structure: (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid .
  • Function : A potent pro-inflammatory mediator driving neutrophil chemotaxis, degranulation, and cytokine release .
  • Key Differences :
    • The 12-hydroxyl group in LTB4 is in the R configuration, whereas 6-trans-12-epi-LTB4 has the S configuration at position 12 .
    • LTB4 binds to BLT1 and BLT2 receptors with high affinity, whereas 6-trans-12-epi-LTB4 lacks this binding capacity, explaining its reduced pro-inflammatory activity .

6-trans-Leukotriene B4 (6-trans-LTB4)

  • Structure: (5S,6E,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid .
  • Function : Exhibits ~10% of LTB4’s chemotactic potency due to the trans double bond at position 6, which disrupts receptor interaction .
  • Key Differences :
    • Unlike 6-trans-12-epi-LTB4, 6-trans-LTB4 retains the R configuration at position 12 but has altered stereochemistry at position 6, reducing its bioactivity .

5S,12S-DiHETE

  • Structure: 5S,12S-dihydroxy-6(trans),8(cis),10(trans),14(cis)-eicosatetraenoic acid .
  • Function : A less potent chemokinetic agent compared to LTB4, with activity dependent on hydroxyl group positioning .
  • Key Differences :
    • The 12S configuration in 5S,12S-diHETE reduces its ability to activate PMNs compared to LTB4 and its isomers .

12-Keto-Tetrahydro-Leukotriene B4

  • Structure: 5S-hydroxy-12-keto-6Z,8E-eicosadienoic acid .
  • Key Differences :
    • The absence of conjugated double bonds and the 12-keto group render it inactive in inflammatory pathways .

Structural and Functional Data Table

Compound Molecular Formula Key Structural Features Biological Activity References
6-trans-12-epi-LTB4 C20H32O4 6-trans double bond, 12S hydroxyl group Anti-inflammatory, weak chemotaxis
LTB4 C20H32O4 6Z,8E,10E,14Z double bonds, 5S,12R hydroxyl groups Pro-inflammatory, potent chemotaxis (EC50: 1–10 nM)
6-trans-LTB4 C20H32O4 6E double bond, 5S,12R hydroxyl groups Weak chemotaxis (10% of LTB4 activity)
5S,12S-DiHETE C20H32O4 5S,12S hydroxyl groups, 6-trans double bond Moderate chemokinesis (EC50: ~100 nM)
12-Keto-Tetrahydro-LTB4 C20H32O4 12-keto group, saturated backbone Inactive in inflammation

Research Findings and Mechanistic Insights

  • Stereochemistry Dictates Activity : The 12-epi configuration in 6-trans-12-epi-LTB4 prevents binding to BLT1/BLT2 receptors, shifting its role from pro-inflammatory to regulatory . In contrast, LTB4’s 12R configuration is critical for receptor activation .
  • Metabolic Stability : 6-trans-12-epi-LTB4 is more resistant to β-oxidation than LTB4 due to its stereochemistry, prolonging its half-life in vivo .
  • Anti-Inflammatory Potential: 6-trans-12-epi-LTB4 suppresses LTB4-driven neutrophil recruitment in murine models, suggesting therapeutic utility in chronic inflammation .

Biologische Aktivität

6-trans-12-epi-Leukotriene B4 (6-trans-12-epi-LTB4) is a metabolite derived from the lipid omega-oxidation of leukotriene B4 (LTB4), which plays a significant role in inflammatory responses and other physiological processes. This article explores its biological activity, including its mechanisms of action, metabolic pathways, and implications in various health conditions.

Overview of Leukotrienes

Leukotrienes are eicosanoids synthesized from arachidonic acid via the lipoxygenase pathway. They are crucial mediators in inflammatory responses. LTB4, in particular, is known for its potent chemotactic properties, attracting neutrophils and promoting inflammation. The conversion of LTB4 to 6-trans-12-epi-LTB4 occurs primarily through omega-oxidation, a metabolic pathway facilitated by cytochrome P450 enzymes, specifically CYP4F .

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC20H32O4
Molecular Weight336.47 g/mol
Solubility0.0152 g/L
Polar Surface Area77.76 Ų
Rotatable Bonds14

These properties indicate that 6-trans-12-epi-LTB4 is a dihydroxy monocarboxylic acid with significant hydrophilicity, which may influence its biological interactions .

The biological activity of 6-trans-12-epi-LTB4 is primarily linked to its anti-inflammatory effects. It acts through specific receptors, notably the BLT1 and BLT2 receptors, which are G-protein coupled receptors (GPCRs). Upon binding to these receptors, several intracellular signaling pathways are activated, leading to:

  • Increased Neutrophil Migration : Enhances the recruitment of neutrophils to sites of inflammation.
  • Cytokine Production : Stimulates the release of pro-inflammatory cytokines such as TNF-alpha and IL-1β.
  • Vasodilation and Increased Vascular Permeability : Contributes to the classic signs of inflammation (redness, heat, swelling).

Metabolism and Inactivation

The metabolism of 6-trans-12-epi-LTB4 involves several enzymatic processes:

  • Omega-Oxidation : This is the primary pathway leading to its formation from LTB4.
  • Beta-Oxidation : Further degradation occurs after omega-oxidation.
  • Conjugation Reactions : These reactions can lead to the formation of inactive metabolites.

The metabolic inactivation is critical for regulating the duration and intensity of leukotriene-mediated responses .

Clinical Implications

Research indicates that 6-trans-12-epi-LTB4 has potential therapeutic applications due to its anti-inflammatory properties. Some key findings include:

  • Asthma and Allergic Conditions : Elevated levels of leukotrienes have been associated with asthma exacerbations. Modulating their activity could provide relief from symptoms.
  • Cardiovascular Diseases : Leukotrienes play a role in atherosclerosis and other cardiovascular conditions. Targeting their pathways may help in managing these diseases.

Case Studies

Several studies have investigated the effects of leukotriene modulation in clinical settings:

  • Asthma Management : A randomized controlled trial demonstrated that leukotriene receptor antagonists significantly reduced asthma attacks in patients with moderate to severe asthma.
  • Rheumatoid Arthritis : In a study involving rheumatoid arthritis patients, treatment with a leukotriene synthesis inhibitor led to reduced joint inflammation and pain scores.

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 6-trans-12-epi-Leukotriene B4, and how does it differ from canonical leukotrienes?

Answer: 6-trans-12-epi-Leukotriene B4 is derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. Unlike leukotriene B4 (LTB4), which is synthesized through stereospecific enzymatic oxidation, this isomer arises from non-enzymatic rearrangement or alternative enzymatic processing. Key steps include:

  • Enzymatic conversion : 5-LOX catalyzes arachidonic acid to leukotriene A4 (LTA4), which is hydrolyzed to LTB4. Isomers like 6-trans-12-epi-LTB4 may form due to epoxide hydrolase activity or spontaneous isomerization .
  • Structural divergence : The 6-trans and 12-epi configurations alter spatial orientation, impacting receptor binding and metabolic stability. Comparative studies require nuclear magnetic resonance (NMR) or chiral chromatography to confirm stereochemistry .

Q. What experimental evidence supports the anti-inflammatory role of this compound, and how does it compare to LTB4?

Answer: While 6-trans-12-epi-LTB4 is reported as an anti-inflammatory agent, its efficacy is context-dependent. Key methodologies include:

  • In vitro assays : Neutrophil chemotaxis and degranulation assays show that 6-trans-12-epi-LTB4 requires 3–10-fold higher concentrations than LTB4 to achieve equivalent inhibition, indicating reduced potency due to stereochemical differences .
  • Receptor binding studies : Competitive binding assays using radiolabeled LTB4 ([³H]-LTB4) reveal that 6-trans-12-epi-LTB4 has weaker affinity for the LTB4 receptor (BLT1), explaining its diminished pro-inflammatory effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported anti-inflammatory efficacy of this compound?

Answer: Contradictions arise from variability in experimental models and isomer purity. Methodological considerations include:

  • Isomer-specific characterization : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to verify purity and exclude co-eluting contaminants .
  • Model selection : Compare outcomes across primary human neutrophils, murine inflammation models, and immortalized cell lines to assess species- and tissue-specific responses .
  • Dose-response profiling : Establish dose ranges accounting for isomer instability (e.g., rapid metabolism at 37°C vs. 4°C) .

Q. What advanced analytical techniques are critical for confirming the structural identity and purity of synthetic this compound?

Answer: Structural validation requires multi-modal approaches:

  • Stereochemical analysis : Chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy to distinguish 6-trans-12-epi from other isomers .
  • Spectroscopic confirmation : NMR (¹H, ¹³C) for bond configuration and nuclear Overhauser effect (NOE) experiments to resolve spatial arrangements .
  • Purity assessment : Gas chromatography (GC-MS) for lipid peroxidation byproducts; reference standards should be cross-validated with published spectral data .

Q. How should researchers address variability in biological assays measuring this compound activity?

Answer: Variability mitigation strategies include:

  • Standardized protocols : Pre-incubate cells with cyclooxygenase/lipoxygenase inhibitors (e.g., indomethacin) to block endogenous eicosanoid synthesis .
  • Data normalization : Express results as fold-change relative to vehicle controls and include internal controls (e.g., LTB4 as a positive control for receptor activation) .
  • Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and multivariate regression to account for covariates like cell passage number .

Q. Methodological Guidance

Q. What computational tools are recommended for modeling the interaction of this compound with its receptor?

Answer: Molecular docking and dynamics simulations can predict binding modes:

  • Docking software : AutoDock Vina or Schrödinger Suite to map isomer-receptor interactions, focusing on BLT1 transmembrane domains .
  • Dynamic simulations : GROMACS or AMBER for assessing conformational stability over time; compare binding free energies (MM-PBSA) between LTB4 and its isomers .
  • Validation : Cross-reference computational results with mutagenesis data (e.g., BLT1 mutants with altered ligand-binding residues) .

Q. How can researchers ensure reproducibility when synthesizing this compound for in vivo studies?

Answer: Key steps for synthesis reproducibility:

  • Documentation : Detailed protocols for reaction conditions (temperature, solvent systems) and purification steps (e.g., silica gel chromatography) .
  • Batch testing : Validate each synthesis batch via LC-MS and biological activity assays (e.g., calcium flux in transfected BLT1-HEK293 cells) .
  • Storage : Lyophilize isomers under argon and store at -80°C to prevent oxidation; confirm stability via periodic NMR .

Eigenschaften

IUPAC Name

(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-CTOJTRLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315522
Record name 6-trans-12-epi-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-trans-12-epi-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71548-19-1
Record name 6-trans-12-epi-LTB4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71548-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-trans-12-epi-LTB4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-trans-12-epi-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
6-trans-12-epi-Leukotriene B4
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
6-trans-12-epi-Leukotriene B4
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
6-trans-12-epi-Leukotriene B4
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
6-trans-12-epi-Leukotriene B4
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
6-trans-12-epi-Leukotriene B4
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
6-trans-12-epi-Leukotriene B4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.